molecular formula C26H25N5O3S2 B12031180 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 477735-23-2

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B12031180
CAS No.: 477735-23-2
M. Wt: 519.6 g/mol
InChI Key: OBJJDLRPAIESPY-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured 3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group at position 3 and a 4-(2-methoxyphenyl)-1-piperazinyl moiety at position 2. Its molecular formula is C25H24N6O3S2, with a molecular weight of 544.62 g/mol .

Properties

CAS No.

477735-23-2

Molecular Formula

C26H25N5O3S2

Molecular Weight

519.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N5O3S2/c1-3-11-31-25(33)21(36-26(31)35)17-18-23(27-22-10-6-7-12-30(22)24(18)32)29-15-13-28(14-16-29)19-8-4-5-9-20(19)34-2/h3-10,12,17H,1,11,13-16H2,2H3/b21-17-

InChI Key

OBJJDLRPAIESPY-FXBPSFAMSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CC=C

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Thiazolidine Ring: This step involves the reaction of an appropriate aldehyde with a thioamide in the presence of a base to form the thiazolidine ring.

    Allylation: The thiazolidine intermediate is then allylated using an allyl halide under basic conditions.

    Pyridopyrimidine Formation: The allylated thiazolidine is reacted with a pyridopyrimidine precursor under acidic or basic conditions to form the desired heterocyclic core.

    Piperazine Substitution: Finally, the compound is functionalized with a piperazine moiety through nucleophilic substitution, using a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazolidine moieties using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrido[1,2-a]pyrimidin-4-one derivatives with variable substituents influencing physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Inferred Bioactivity Reference
Target Compound : 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one C25H24N6O3S2 544.62 2-methoxyphenyl-piperazinyl; allyl-thioxothiazolidinone Likely antimicrobial/antioxidant (based on thioxothiazolidinone analogs)
Analog 1 : 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one C19H18N6O2S2 434.52 Ethylamino group replaces piperazinyl; shorter side chain Reduced receptor affinity due to lack of aromatic piperazinyl moiety
Analog 2 : 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C22H25N5O2S2 455.60 4-ethyl-piperazinyl; additional methyl group at position 9 Enhanced lipophilicity; potential CNS activity
Analog 3 : (Z)-3-allyl-5-((2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one C21H23N5O2S2 457.57 Ethylpiperazinyl instead of methoxyphenyl-piperazinyl; no methyl on pyrido ring Altered pharmacokinetics due to reduced aromaticity

Key Findings :

The allyl-thioxothiazolidinone moiety confers redox activity, as seen in structurally similar compounds with antioxidant and antimicrobial properties .

Stereoelectronic Properties: The (Z)-configuration of the thioxothiazolidinone methylidene group optimizes conjugation with the pyrido[1,2-a]pyrimidin-4-one core, stabilizing the molecule’s electronic structure .

Comparative Lipophilicity :

  • Analog 2 (with a methyl group at position 9) exhibits higher lipophilicity (clogP ~3.2) than the target compound (clogP ~2.8), suggesting improved membrane permeability but reduced solubility .

Synthetic Accessibility: The target compound’s synthesis likely follows routes analogous to Analog 3, involving condensation of preformed thioxothiazolidinone and piperazinyl intermediates .

Biological Activity

The compound 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention due to its diverse biological activities. This article reviews its biological properties, including antitumor, antibacterial, and kinase inhibition activities, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazolidine Ring : The thiazolidine moiety contributes to the compound's biological activity through its ability to interact with various biological targets.
  • Pyrido[1,2-A]pyrimidinone Framework : This structure is known for its pharmacological potential, particularly in antitumor applications.
  • Piperazine and Methoxyphenyl Substituents : These groups enhance the lipophilicity and biological interactions of the compound.

Antitumor Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antitumor properties. For instance, compounds related to thiazolidine have shown potent cytotoxic effects against various cancer cell lines. In a study by Da Silva et al., derivatives of thiazolidin-4-one were evaluated for their anti-glioma activity, revealing that certain compounds reduced cell viability in glioblastoma multiforme cells significantly .

Table 1: Antitumor Activity of Thiazolidinone Derivatives

Compound IDCell Line TestedIC50 (µM)Reference
9bU87MG15
9eHCT11610
11bMDA-MB-23112

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Thiazolidine derivatives have shown effectiveness against a range of bacterial strains. The mechanism of action may involve the inhibition of bacterial kinases, which are crucial for bacterial growth and survival. A study indicated that several thiazolidine derivatives exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Thiazolidine Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
3aStaphylococcus aureus32 µg/mL
5cEscherichia coli16 µg/mL

Kinase Inhibition

Molecular docking studies have suggested that the compound may inhibit specific kinases involved in cellular signaling pathways. For example, it was predicted to inhibit serine/threonine-protein kinases such as haspin and Nek11 with high affinity. This inhibition could explain some of its antitumor and antibacterial effects, as kinase pathways are often dysregulated in cancer and bacterial infections .

Case Studies

  • Antitumor Efficacy Study : Researchers conducted a series of experiments on various thiazolidinone derivatives, including the compound . They found that it significantly decreased cell proliferation in multiple cancer cell lines, including MDA-MB-231 and HCT116, suggesting its potential as an anticancer agent .
  • Antibacterial Mechanism Investigation : A study focused on the antibacterial mechanisms revealed that compounds similar to this thiazolidinone inhibited bacterial growth by targeting specific kinases involved in metabolic pathways essential for bacterial survival. This finding opens avenues for developing new antibiotics based on this scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.